
(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal, also known as trans-2-phenylcyclopropylglycine (t-PCG), is a cyclopropyl-containing amino acid that acts as an agonist of the metabotropic glutamate receptor subtype 4 (mGluR4). The compound has been the focus of extensive research due to its potential therapeutic applications in various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
1. Chemical Analysis and Environmental Impact
The study by Ratelle, Côté, and Bouchard (2015) focused on the toxicokinetics of permethrin biomarkers in orally exposed volunteers, highlighting the methodology for chemical analysis and environmental monitoring of exposure to certain chemicals. Although not directly related to "(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal," this research demonstrates the significance of understanding the metabolic pathways and excretion profiles of chemicals to assess human exposure and potential environmental impacts (Ratelle, Côté, & Bouchard, 2015).
2. Exposure Assessment and Public Health
Frederiksen et al. (2013) provided an analysis of bisphenol A and other phenols in Danish children and adolescents, which is crucial for understanding the exposure levels of industrial chemicals and their potential effects on health. This type of study is relevant for chemicals like "(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal," as it underscores the importance of monitoring and assessing chemical exposure in vulnerable populations for public health purposes (Frederiksen et al., 2013).
3. Endocrine Disruption Studies
Research by Dalvie et al. (2004) explored the hormonal effects of long-term DDT exposure on malaria vector-control workers, providing insights into the endocrine-disrupting properties of certain chemicals. Although "(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal" is not specifically mentioned, studies like this are pertinent for understanding how chemicals can interfere with endocrine systems, which could be a consideration for similar compounds (Dalvie et al., 2004).
4. Environmental Contaminants and Human Biomonitoring
The work by Tue et al. (2013) on the contamination of indoor dust and air by certain chemicals at e-waste recycling sites demonstrates the importance of studying environmental contaminants and their pathways into human populations. This research provides a framework for understanding the environmental presence and human exposure routes of industrial chemicals, which can be applied to the study of compounds like "(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal" (Tue et al., 2013).
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. For the related compound “(2-Phenylcyclopropyl)methanol”, it has been classified with the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315, H319, and H335, and the precautionary statements include P261, P305, P351, and P338 .
Eigenschaften
IUPAC Name |
2-[(1S,2R)-2-phenylcyclopropyl]acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,7,10-11H,6,8H2/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQVIHAEPCRQEB-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CC=C2)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

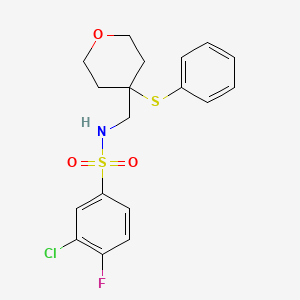

![N-(furan-2-ylmethyl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2679948.png)
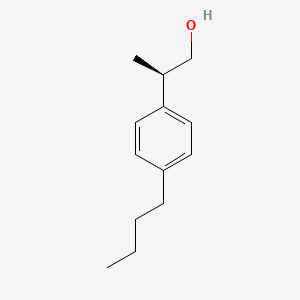
![endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B2679950.png)
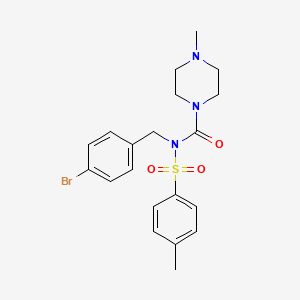
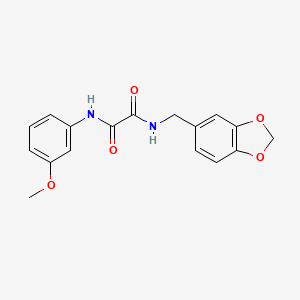
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2679954.png)
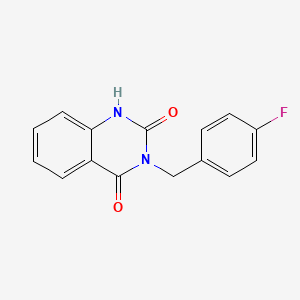
![(E)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2679957.png)
![N-[[2-(Dimethylamino)-1,3-dihydroinden-2-yl]methyl]prop-2-enamide](/img/structure/B2679960.png)
![2-[(3-Fluorophenyl)-(2-pyridinylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4-pyranone](/img/structure/B2679964.png)
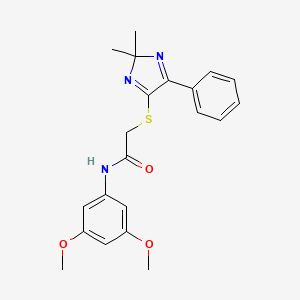
![7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2679967.png)